

## An In-Depth Technical Guide to the Preclinical Profile of AMG28

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AMG28 is a multi-targeted small molecule inhibitor with demonstrated activity against several key kinases implicated in diverse cellular processes. This technical guide provides a comprehensive overview of the available preclinical data on AMG28, with a focus on its in vitro inhibitory profile and the signaling pathways of its primary targets: Phosphatidylinositol-3-Phosphate 5-Kinase (PIKFYVE), Tau Tubulin Kinase 1 (TTBK1), and NF-kB Inducing Kinase (NIK). The information herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

## Data Presentation In Vitro Kinase Inhibition Profile of AMG28

The following table summarizes the in vitro inhibitory activity of **AMG28** against its key kinase targets. The data has been compiled from multiple sources to provide a comparative overview.



| Target Kinase | Assay Type                 | IC50 (nM)       | Source |
|---------------|----------------------------|-----------------|--------|
| PIKFYVE       | Enzymatic Assay            | 2.2             | [1][2] |
| TTBK1         | Biochemical Assay          | 199             | [3][4] |
| TTBK1         | Enzymatic Assay            | 805             | [5]    |
| TTBK2         | Enzymatic Assay            | 988             | [5]    |
| TTBK1         | Cellular NanoBRET<br>Assay | 11,000 - 21,000 | [5]    |
| TTBK2         | Cellular NanoBRET<br>Assay | 6,000 - 13,000  | [5]    |

Note: IC50 values can vary between different assay formats and conditions.

## **Kinome-wide Selectivity**

A DiscoverX scanMAX screening of **AMG28** at a concentration of 1  $\mu$ M against 403 wild-type human kinases revealed its narrow kinome-wide selectivity.[1][2] The screening identified a limited number of off-target kinases with significant inhibition, highlighting the focused activity of the compound.

# Experimental Protocols PIKFYVE Enzymatic Assay (General Protocol)

This protocol outlines a general procedure for determining the enzymatic activity of PIKFYVE, similar to the assay used to generate the IC50 value for **AMG28**.

#### Materials:

- Recombinant human PIKFYVE enzyme
- PI(3)P substrate
- ATP
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)



- AMG28 or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 96-well or 384-well plates

#### Procedure:

- Prepare serial dilutions of AMG28 in DMSO and then dilute in kinase buffer.
- Add the diluted compound or vehicle control to the wells of the assay plate.
- Add the PIKFYVE enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- Prepare a substrate master mix containing PI(3)P and ATP in kinase buffer.
- Initiate the kinase reaction by adding the substrate master mix to the wells.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
- Measure the luminescence signal, which is proportional to the kinase activity.
- Calculate the IC50 values by fitting the data to a dose-response curve.

## TTBK1/TTBK2 Cellular Target Engagement Assay (NanoBRET™)

This protocol describes a general method for assessing the target engagement of **AMG28** with TTBK1 and TTBK2 in a cellular context using NanoBRET™ technology.

#### Materials:

HEK293 cells



- Expression vectors for N-terminally tagged NanoLuc®-TTBK1 and NanoLuc®-TTBK2 fusion proteins
- NanoBRET™ Kinase Tracer
- AMG28 or other test compounds
- Opti-MEM® I Reduced Serum Medium
- Transfection reagent (e.g., FuGENE® HD)
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, 96-well assay plates

#### Procedure:

- Co-transfect HEK293 cells with the NanoLuc®-TTBK1 or NanoLuc®-TTBK2 expression vector.
- After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
- Dispense the cell suspension into the wells of the assay plate.
- Add the NanoBRET™ Tracer to the wells.
- Add serial dilutions of AMG28 or vehicle control to the wells.
- Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
- Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm and 610 nm.
- Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
- Determine the cellular IC50 values from the dose-response curves.



# Signaling Pathways and Experimental Workflows PIKFYVE Signaling Pathway

**AMG28** is a potent inhibitor of PIKFYVE, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and lysosomal homeostasis. PIKFYVE phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), a key signaling lipid.



Click to download full resolution via product page

PIKFYVE signaling pathway and the inhibitory action of AMG28.

### Noncanonical NF-kB Signaling Pathway

AMG28 also targets NF-κB Inducing Kinase (NIK), the central kinase in the noncanonical NF-κB signaling pathway. This pathway is activated by a subset of TNF receptor superfamily members and is critical for lymphoid organ development, B-cell maturation, and survival.





Click to download full resolution via product page

The noncanonical NF-kB pathway and the inhibitory role of AMG28 on NIK.



### **TTBK1** and Tau Phosphorylation Pathway

**AMG28** inhibits TTBK1, a kinase primarily expressed in the central nervous system that is implicated in the hyperphosphorylation of the microtubule-associated protein tau, a hallmark of several neurodegenerative diseases, including Alzheimer's disease.



Click to download full resolution via product page

Inhibition of TTBK1 by **AMG28** prevents tau hyperphosphorylation.

### **Conclusion and Future Directions**

The available preclinical data demonstrate that **AMG28** is a potent, multi-targeted kinase inhibitor with a narrow selectivity profile. Its activity against PIKFYVE, NIK, and TTBK1 suggests potential therapeutic applications in diverse areas, including oncology, inflammatory diseases, and neurodegenerative disorders.



A significant gap in the current preclinical dataset for **AMG28** is the lack of publicly available in vivo efficacy and pharmacokinetic data. To fully assess the therapeutic potential of **AMG28**, further studies are warranted to:

- Evaluate the in vitro anti-proliferative effects of AMG28 in a broad range of cancer cell lines.
- Characterize the pharmacokinetic profile of **AMG28** in relevant animal models to determine its bioavailability, distribution, metabolism, and excretion.
- Assess the in vivo efficacy of AMG28 in xenograft models of cancer or other relevant disease models to establish a clear dose-response relationship and therapeutic window.

The generation of this data will be crucial for the further development of **AMG28** and for guiding its potential translation into clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Modulation of tau tubulin kinases (TTBK1 and TTBK2) impacts ciliogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Preclinical Profile of AMG28]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580836#preclinical-studies-involving-amg28]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com